3-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-amine
Overview
Description
3-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-amine is a useful research compound. Its molecular formula is C10H20F2N2O and its molecular weight is 222.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
This compound is a type of amine , which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group. In the pharmaceutical industry, amines can act on a variety of targets, including receptors and enzymes, and can have a wide range of therapeutic applications.
Mode of Action
The mode of action of amines can vary greatly depending on their structure and the target they interact with. Generally, amines can act as ligands for receptors or as substrates or inhibitors for enzymes .
Biochemical Pathways
Amines can be involved in a variety of biochemical pathways. For example, they can participate in transamination reactions, which are crucial in the metabolism of amino acids .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of amines can vary greatly depending on their structure. Some amines can be readily absorbed and distributed in the body, while others may require metabolic activation to exert their effects .
Result of Action
The molecular and cellular effects of amines can vary greatly depending on their specific targets and mode of action. They can have a wide range of effects, from modulating neurotransmission to affecting cell growth and differentiation .
Action Environment
The action, efficacy, and stability of amines can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the basicity of amines can be affected by the pH of their environment .
Properties
IUPAC Name |
3-[2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20F2N2O/c1-2-15-7-9-6-10(11,12)8-14(9)5-3-4-13/h9H,2-8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVHAPICMDRGSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CC(CN1CCCN)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.